molecular formula C4H7NO3 B14712627 2,3-Dimethyl-2-nitrooxirane CAS No. 22596-46-9

2,3-Dimethyl-2-nitrooxirane

Cat. No.: B14712627
CAS No.: 22596-46-9
M. Wt: 117.10 g/mol
InChI Key: OQOUIXMIVOBEQH-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2-nitrooxirane is a nitro-substituted epoxide characterized by a strained three-membered oxirane ring with two methyl groups at positions 2 and 3 and a nitro (-NO₂) group at position 2. Nitroepoxides like this are often intermediates in organic synthesis, particularly in reactions involving ring-opening to form nitroalcohols or other functionalized products .

Properties

CAS No.

22596-46-9

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

IUPAC Name

2,3-dimethyl-2-nitrooxirane

InChI

InChI=1S/C4H7NO3/c1-3-4(2,8-3)5(6)7/h3H,1-2H3

InChI Key

OQOUIXMIVOBEQH-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)(C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2-nitrooxirane typically involves the nitration of 2,3-dimethyloxirane. One common method includes the reaction of 2,3-dimethyloxirane with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective formation of the nitro compound.

Industrial Production Methods

Industrial production of 2,3-Dimethyl-2-nitrooxirane may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2-nitrooxirane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under mild conditions to open the oxirane ring.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the nitro group is converted to an amine.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethyl-2-nitrooxirane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving nitro compounds and oxiranes.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2-nitrooxirane involves its reactivity as an electrophile due to the presence of the nitro group and the strained oxirane ring. The nitro group can participate in electron-withdrawing interactions, making the compound more reactive towards nucleophiles. The oxirane ring can be opened by nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Oxiranes Without Nitro Groups

  • Trimethyloxirane (2,2,3-Trimethyloxirane) :

    • Molecular Formula : C₅H₁₀O
    • Key Features : Three methyl groups reduce ring strain compared to smaller epoxides. The steric hindrance from the methyl groups slows nucleophilic ring-opening reactions.
    • Applications : Used as a stabilizer or intermediate in polymer chemistry .
  • 2,3-Dimethyloxirane (cis/trans isomers) :

    • Molecular Formula : C₄H₈O
    • Molecular Weight : 72.11 g/mol
    • Key Features : Stereochemistry (cis vs. trans) influences physical properties and reactivity. For example, the trans isomer (CAS 21490-63-1) has distinct spectroscopic profiles compared to the cis form .

Nitro-Substituted Oxiranes

  • 2-[(5-Methyl-2-nitrophenoxy)methyl]oxirane: Molecular Formula: C₁₀H₁₁NO₄ Molecular Weight: 209.2 g/mol Key Features: The nitro group is conjugated with an aromatic ring, altering electronic effects. This compound’s larger structure increases melting/boiling points compared to simpler nitroepoxides .

Other Derivatives

  • Oxirane, 2-(1,1-dimethylethyl)-3-methyl :

    • Molecular Formula : C₇H₁₄O
    • Molecular Weight : 114.19 g/mol
    • Key Features : A bulky tert-butyl group enhances steric protection, reducing reactivity toward nucleophiles .
  • 3-Ethyl-2,2-dimethyloxirane :

    • Molecular Formula : C₆H₁₂O
    • Molecular Weight : 100.16 g/mol
    • Key Features : Ethyl and methyl substituents create a balance between steric effects and ring strain .

Table 1: Comparative Analysis of Oxirane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
2,3-Dimethyl-2-nitrooxirane* C₄H₇NO₃ ~117.11 (estimated) 2-NO₂, 2-CH₃, 3-CH₃ High reactivity due to NO₂ EWG
Trimethyloxirane C₅H₁₀O 86.13 2,2,3-CH₃ Low reactivity (steric hindrance)
2,3-Dimethyloxirane (trans) C₄H₈O 72.11 2-CH₃, 3-CH₃ Stereochemistry-dependent reactivity
2-[(5-Methyl-2-nitrophenoxy)methyl]oxirane C₁₀H₁₁NO₄ 209.2 Aromatic-NO₂, CH₃ Enhanced stability from conjugation
3-Ethyl-2,2-dimethyloxirane C₆H₁₂O 100.16 2,2-CH₃, 3-C₂H₅ Moderate ring strain

*Estimated data for 2,3-Dimethyl-2-nitrooxirane based on structural analogs.

Research Findings

Reactivity and Stability

  • Nitroepoxides like 2,3-Dimethyl-2-nitrooxirane are expected to undergo rapid ring-opening reactions with nucleophiles (e.g., amines, thiols) due to the nitro group’s electron-withdrawing nature, which amplifies electrophilicity at the oxygen atom .
  • Non-nitro analogs (e.g., 2,3-Dimethyloxirane) exhibit slower ring-opening kinetics, as seen in IR spectroscopic studies where weaker polarization of the epoxide oxygen is observed .

Spectroscopic Data

  • IR spectra of 2,3-Dimethyloxirane show characteristic C-O-C stretching vibrations at ~1250 cm⁻¹, whereas nitroepoxides display additional peaks near 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch) .

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